An In-depth Technical Guide to 4-Propylphenylboronic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Propylphenylboronic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Propylphenylboronic acid is a versatile synthetic intermediate, playing a crucial role in the construction of complex organic molecules. Its utility is most prominently demonstrated in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of the chemical and physical properties of 4-propylphenylboronic acid, detailed spectral analysis, and in-depth experimental protocols for its application in the synthesis of liquid crystals and bioactive molecules. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and drug development.
Chemical and Physical Properties
4-Propylphenylboronic acid is a white to off-white crystalline powder. It is a member of the boronic acid family, characterized by a boronic acid functional group (-B(OH)₂) attached to a phenyl ring, which is further substituted with a propyl group at the para position.
Table 1: Physical and Chemical Properties of 4-Propylphenylboronic Acid
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₃BO₂ | [1] |
| Molecular Weight | 164.01 g/mol | [1] |
| CAS Number | 134150-01-9 | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 89-97 °C | [1] |
| Boiling Point (Predicted) | 299.1 ± 33.0 °C | |
| Density (Predicted) | 1.05 ± 0.1 g/cm³ | |
| pKa (Predicted) | 8.71 ± 0.10 |
Solubility:
While quantitative solubility data for 4-propylphenylboronic acid in various organic solvents is not extensively documented in publicly available literature, general solubility trends for phenylboronic acids can be informative. Phenylboronic acids are generally soluble in many polar organic solvents and exhibit low solubility in nonpolar hydrocarbon solvents.[2][3][4] For instance, phenylboronic acid itself shows high solubility in ethers (like THF and dipropyl ether) and ketones (like acetone), moderate solubility in chloroform, and very low solubility in hydrocarbons like methylcyclohexane.[3][4] It is important to note that the solubility of boronic acids can be influenced by their tendency to form cyclic anhydrides, known as boroxines, through dehydration.[3]
Table 2: Qualitative Solubility of Phenylboronic Acids in Common Organic Solvents
| Solvent | Qualitative Solubility | Reference(s) |
| Tetrahydrofuran (THF) | Soluble | [5] |
| Ethanol | Soluble | [5] |
| Dimethylformamide (DMF) | Soluble | |
| Toluene | Sparingly Soluble | |
| Water | Sparingly Soluble | [2] |
Spectral Data
The structural characterization of 4-propylphenylboronic acid is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: ¹H NMR Spectral Data of 4-Propylphenylboronic Acid
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.75 | d | 7.8 | 2H, Ar-H (ortho to -B(OH)₂) |
| 7.27 | d | 7.8 | 2H, Ar-H (meta to -B(OH)₂) |
| 2.60 | t | 7.6 | 2H, -CH₂-Ar |
| 1.65 | sextet | 7.5 | 2H, -CH₂-CH₂-Ar |
| 0.94 | t | 7.4 | 3H, -CH₃ |
Table 4: ¹³C NMR Spectral Data of 4-Propylphenylboronic Acid
| Chemical Shift (δ) ppm | Assignment |
| 144.2 | Ar-C (para to -B(OH)₂) |
| 134.8 | Ar-C (ortho to -B(OH)₂) |
| 127.4 | Ar-C (meta to -B(OH)₂) |
| 38.0 | -CH₂-Ar |
| 24.5 | -CH₂-CH₂-Ar |
| 13.9 | -CH₃ |
Infrared (IR) Spectroscopy
Table 5: Key IR Absorption Peaks of 4-Propylphenylboronic Acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (from B-OH) |
| 2960-2850 | Strong | C-H stretch (alkyl) |
| ~1600 | Medium | C=C stretch (aromatic) |
| ~1355 | Strong | B-O stretch |
| ~1090 | Strong | C-O stretch |
Mass Spectrometry (MS)
The mass spectrum of 4-propylphenylboronic acid would be expected to show a molecular ion peak (M⁺) at m/z 164. The fragmentation pattern would likely involve the loss of water and rearrangements characteristic of phenylboronic acids.[6]
Table 6: Predicted Major Fragments in the Mass Spectrum of 4-Propylphenylboronic Acid
| m/z | Possible Fragment |
| 164 | [C₉H₁₃BO₂]⁺ (Molecular Ion) |
| 146 | [C₉H₁₁BO]⁺ (Loss of H₂O) |
| 119 | [C₉H₁₁]⁺ (Loss of BO₂) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Reactivity and Applications
The primary application of 4-propylphenylboronic acid lies in its utility as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.
Experimental Protocol: Synthesis of 4-Methoxy-4'-propyl-1,1'-biphenyl
This protocol details the synthesis of 4-methoxy-4'-propyl-1,1'-biphenyl via a Suzuki-Miyaura coupling reaction between 4-propylphenylboronic acid and 4-bromoanisole.[7]
Materials:
-
4-Propylphenylboronic acid (1.1-1.5 equivalents)
-
4-Bromoanisole (1.0 equivalent)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.5-2 mol%)
-
Triphenylphosphine (B44618) (PPh₃, 1-4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Toluene
-
Ethanol
-
Water
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromoanisole, 4-propylphenylboronic acid, and potassium carbonate.
-
Add the palladium(II) acetate and triphenylphosphine to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.
-
Solvent Addition and Reaction: Add a degassed solvent system of toluene, ethanol, and water (e.g., in a 3:1:1 ratio) to the flask.[7]
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.[7]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).[7]
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-methoxy-4'-propyl-1,1'-biphenyl.
Applications in Materials Science: Liquid Crystals
4-Propylphenylboronic acid is a valuable building block for the synthesis of liquid crystals, particularly those based on the biphenyl (B1667301) core. The propyl group can influence the mesomorphic properties, such as the clearing point and the nematic range. A common target molecule is a 4-alkyl-4'-cyanobiphenyl, which are widely used in liquid crystal displays (LCDs).[8][9][10]
Synthetic Scheme: Synthesis of 4-Cyano-4'-propylbiphenyl
The synthesis of 4-cyano-4'-propylbiphenyl can be achieved through a Suzuki-Miyaura coupling reaction between 4-propylphenylboronic acid and 4-bromobenzonitrile.
References
- 1. jnfuturechemical.com [jnfuturechemical.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 4-Vinylphenylboronic acid [chembk.com]
- 6. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
